Differentiation in PARP1 Potency: PARP1-IN-11 is 82-Fold Less Potent than Olaparib
PARP1-IN-11 exhibits a distinct potency profile against PARP1 compared to leading clinical inhibitors. While many first-generation inhibitors achieve low nanomolar IC50 values, PARP1-IN-11 is a more moderately potent inhibitor. This difference is quantifiable and critical for researchers seeking to modulate PARP1 activity without complete, high-affinity blockade [1].
| Evidence Dimension | Inhibition of PARP1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 0.082 µM (82 nM) |
| Comparator Or Baseline | Olaparib: IC50 = 1 nM [1] |
| Quantified Difference | PARP1-IN-11 is 82-fold less potent than Olaparib |
| Conditions | Biochemical assay |
Why This Matters
This 82-fold difference in potency directly impacts target engagement and is a primary consideration for researchers designing dose-response studies or comparing the effects of moderate versus potent PARP1 inhibition.
- [1] Raghavan, A., et al. (2022). Comparative Analyses of Poly(ADP-Ribose) Polymerase Inhibitors. Table 2. PMC9296104. View Source
